3-Benzylsulfanylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylsulfanylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring at the 3-position and a carboxylic acid group at the 4-position. Pyridinecarboxylic acids are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanylpyridine-4-carboxylic acid typically involves the introduction of the benzylsulfanyl group to the pyridine ring followed by the formation of the carboxylic acid group. One common method is the nucleophilic substitution reaction where a benzylthiol reacts with a halogenated pyridine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Benzylsulfanylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the benzylsulfanyl group, making it less hydrophobic and potentially less bioactive.
3-Benzylpyridine-4-carboxylic acid: Similar structure but without the sulfur atom, which may affect its reactivity and biological activity.
3-Benzylsulfanylpyridine: Lacks the carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Benzylsulfanylpyridine-4-carboxylic acid is unique due to the presence of both the benzylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11NO2S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-benzylsulfanylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
ULHJZHDUNVTREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.